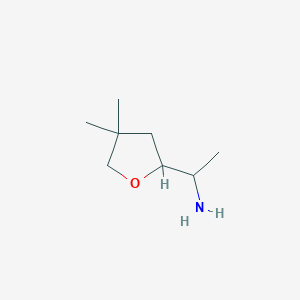
2-(2-acetylphenyl)sulfanylbenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-acetylphenyl)sulfanylbenzoic Acid” is a chemical compound that has been studied in the context of its potential biological and pharmaceutical applications . It has been identified as an allosteric inhibitor in the crystal structure of human caspase-7 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot method has been proposed for the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones in the presence of triethylamine . The reaction is likely to proceed through SN2-type nucleophilic attack of the sulfhydryl group in thiosalicylic acid on bromomethyl ketone in the presence of a base to afford sulfanylbenzoic acid, which undergoes an intramolecular cyclization in situ to furnish 2-aroylbenzo[b]thiophen-3-ol in high yield .Molecular Structure Analysis
The molecular formula of “2-(2-acetylphenyl)sulfanylbenzoic Acid” is C15H12O3S . It is a non-polymer type molecule with a molecular weight of 272.319 . The isomeric SMILES representation of the molecule isCC(=O)c1ccccc1Sc2ccccc2C(=O)O .
Safety and Hazards
The safety and hazards associated with “2-(2-acetylphenyl)sulfanylbenzoic Acid” are not explicitly stated in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
The future directions for research on “2-(2-acetylphenyl)sulfanylbenzoic Acid” could involve further exploration of its potential biological and pharmaceutical applications. For instance, its role as an allosteric inhibitor in the crystal structure of human caspase-7 suggests potential relevance in the context of diseases where this enzyme plays a role . Additionally, the development of novel chemistries using boron to fuel emergent sciences has been suggested .
properties
IUPAC Name |
2-(2-acetylphenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-10(16)11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)15(17)18/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUNTVZWDIEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-Methyl-4-oxo-6-[(5S,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2643783.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2643784.png)
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2643786.png)
![3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B2643788.png)

![2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2643793.png)
![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2643795.png)
![{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine](/img/structure/B2643796.png)


![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643801.png)
